molecular formula C16H15N3O2 B2608683 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide CAS No. 483359-58-6

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide

Cat. No.: B2608683
CAS No.: 483359-58-6
M. Wt: 281.315
InChI Key: BCJOQBOPPPIEEK-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 4-methoxybenzylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyanoacetylation using cyanoacetic acid or its derivatives. The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-15-4-2-14(3-5-15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-9,13H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOQBOPPPIEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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